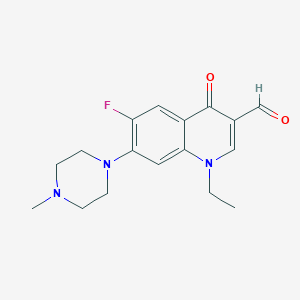
1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline
説明
Synthesis Analysis
The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates involves reacting norfloxacin with thionyl chloride to yield norfloxacin acid chloride, which is then reacted with alcohols to furnish the corresponding esters. These esters are further modified to produce the title compound, highlighting a complex synthesis pathway that incorporates various chemical reactions to achieve the desired quinolone derivatives with potential antibacterial activity (Sharma & Jain, 2008).
Molecular Structure Analysis
The molecular structure of 1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline and its derivatives have been extensively studied, with emphasis on the role of the piperazinyl group and its derivatives in the antibacterial activity. Structure-activity relationship studies indicate that modifications at the 7-position of the quinolone core, particularly through the introduction of piperazinyl substituents, significantly influence the compound's antibacterial efficacy (Koga et al., 1980).
Chemical Reactions and Properties
The chemical reactions of 1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline involve various substitutions and modifications that enhance its antibacterial activity. Notably, the introduction of fluoromethyl and fluorohomopiperazinyl groups at the C-7 position of the quinolone ring has been shown to produce compounds with antibacterial activity comparable to that of ciprofloxacin, a well-known antibacterial agent (Ziegler et al., 1990).
科学的研究の応用
Antibacterial Research : It serves as an intermediate in researching antibacterial fluoroquinolones, known for their effectiveness against various bacterial infections (Rádl, 1994).
Building Block for Complex Compounds : Its potential as a building block for complex organic compounds makes it a valuable asset in chemical synthesis and drug development (Rádl & Kovářová, 1991).
Novel Quinolonecarboxylic Acids Synthesis : It's used in the synthesis of novel 7-substituted quinolonecarboxylic acids, contributing to the development of new medicinal compounds (Ziegler, Bitha, & Lin, 1988).
Antibacterial Efficacy : This compound has demonstrated excellent in vivo efficacy as an antibacterial compound, with better oral absorption than ciprofloxacin, a widely used antibiotic (Ziegler et al., 1990).
Experimental Infection Treatment : It's active in experimental infections and has potential for use in treating systemic infections (Goueffon et al., 1981).
Broad Antibacterial Activity : The compound exhibits significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Pharmacokinetic Measurements : Its fluorine-18 labeling is of interest for pharmacokinetic measurements and visualizing bacterial infections in humans using positron emission tomography (Langer et al., 2003).
In Vitro Antibacterial Activity : It has been found to have in vitro antibacterial activity against various Gram-positive and Gram-negative organisms, showcasing its potential in developing new antibacterial agents (Ziegler et al., 1989).
特性
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-3-20-10-12(11-22)17(23)13-8-14(18)16(9-15(13)20)21-6-4-19(2)5-7-21/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFDKMXDZDVEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149372 | |
| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline | |
CAS RN |
110719-58-9 | |
| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110719589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



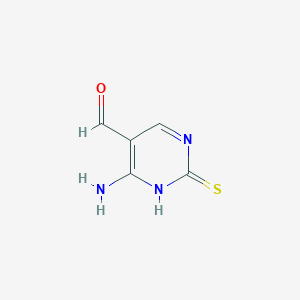
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
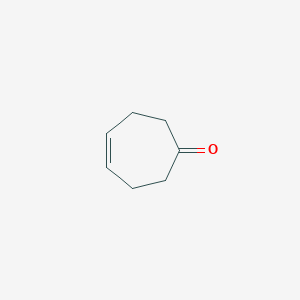
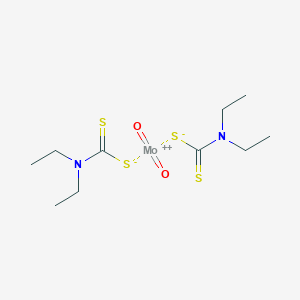
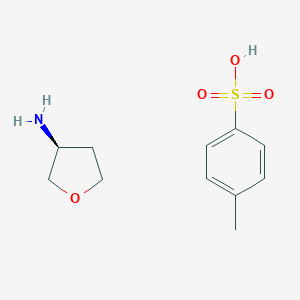
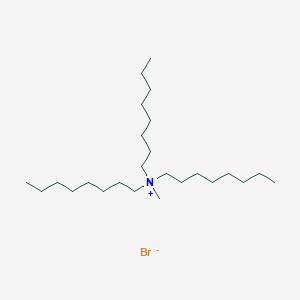
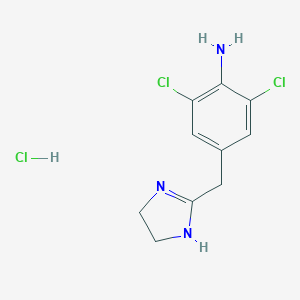
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
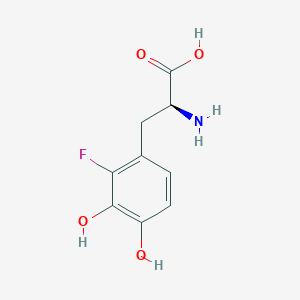
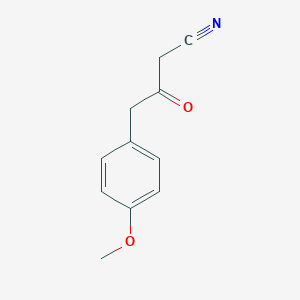
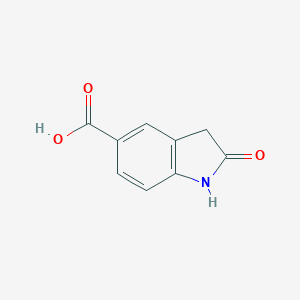
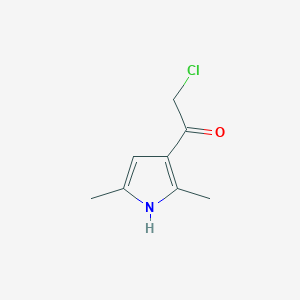
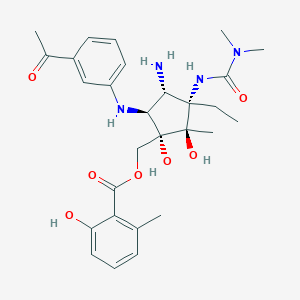
![Pentanol-N, [1-14C]](/img/structure/B9599.png)